NITD-349

Descripción general

Descripción

NITD-349 es un compuesto químico conocido por sus potentes propiedades antibacterianas, particularmente contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis. Actúa como un inhibidor de la proteína de membrana micobacteriana de gran tamaño 3 transportador, que es esencial para la supervivencia y replicación de la bacteria .

Aplicaciones Científicas De Investigación

NITD-349 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y reactividad de las indolo-2-carboxamidas.

Biología: Se utiliza para estudiar los mecanismos de resistencia bacteriana y el papel de la proteína de membrana micobacteriana de gran tamaño 3 transportador en la supervivencia bacteriana.

Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y como un compuesto de referencia para probar la eficacia de otros compuestos antibacterianos .

Mecanismo De Acción

NITD-349 ejerce sus efectos antibacterianos inhibiendo la proteína de membrana micobacteriana de gran tamaño 3 transportador, que es esencial para el transporte de precursores de ácido micólico a la pared celular bacteriana. Esta inhibición interrumpe la síntesis de la pared celular, lo que lleva a la muerte de la bacteria. Los objetivos moleculares de this compound incluyen el sitio activo de la proteína de membrana micobacteriana de gran tamaño 3 transportador, donde se une y bloquea la vía de relevo de protones, evitando el transporte de precursores de ácido micólico .

Análisis Bioquímico

Biochemical Properties

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with Mycobacterium tuberculosis enzymes, enhancing its antituberculosis activity . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their function and preventing the growth of the bacteria.

Cellular Effects

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and altering the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to altered energy production and consumption.

Molecular Mechanism

The molecular mechanism of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infection . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit the activity of enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy balance.

Transport and Distribution

The transport and distribution of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, and can bind to intracellular proteins that facilitate its distribution . Its localization and accumulation within cells can influence its activity and function.

Subcellular Localization

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.

Métodos De Preparación

La síntesis de NITD-349 involucra varios pasos, comenzando con la preparación de la estructura central de indolo-2-carboxamida. Esta estructura central se modifica luego a través de varias reacciones químicas para introducir grupos funcionales específicos que mejoran su actividad antibacteriana. La ruta sintética típicamente involucra el uso de reactivos como derivados de indol, ácidos carboxílicos y aminas bajo condiciones de reacción controladas . Los métodos de producción industrial para this compound están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando técnicas de síntesis y purificación a gran escala .

Análisis De Reacciones Químicas

NITD-349 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno del compuesto, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o nucleófilos

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados que pueden mejorar o alterar sus propiedades antibacterianas .

Comparación Con Compuestos Similares

NITD-349 es similar a otros inhibidores de la proteína de membrana micobacteriana de gran tamaño 3 transportador, como SQ109, NITD-304 y MSU-43085. this compound es único en su alta potencia y eficacia contra cepas de Mycobacterium tuberculosis tanto sensibles a los medicamentos como multirresistentes. Tiene una concentración inhibitoria mínima más baja en comparación con otros inhibidores, lo que lo convierte en un agente antibacteriano más efectivo .

Compuestos similares

SQ109: Un inhibidor estudiado clínicamente con un mecanismo de acción similar pero una vida media in vivo más corta.

NITD-304: Otro inhibidor potente con eficacia similar pero diferentes propiedades farmacocinéticas.

MSU-43085: Un inhibidor con alta potencia pero eficacia limitada en modelos de infección crónica

This compound destaca por su perfil farmacocinético favorable y alta eficacia en modelos de infección tanto aguda como crónica, lo que lo convierte en un candidato prometedor para el tratamiento de la tuberculosis multirresistente .

Propiedades

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATYSFRIVIHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

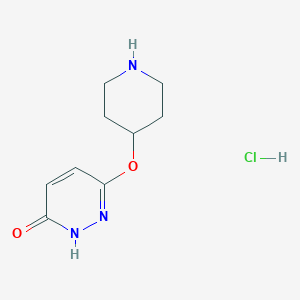

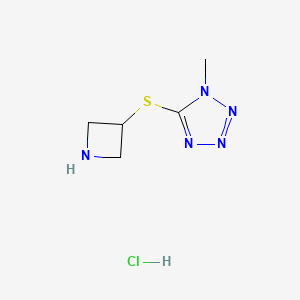

Feasible Synthetic Routes

Q1: What is the mechanism of action of NITD-349 against Mycobacterium tuberculosis (Mtb)?

A1: this compound targets MmpL3, a transporter protein essential for the biosynthesis of the mycobacterial cell wall. [, , , ] Specifically, MmpL3 is responsible for transporting trehalose monomycolate, a key cell wall component, across the membrane. [, ] By inhibiting MmpL3, this compound disrupts the transport of this essential lipid, ultimately leading to bacterial cell death. [, ]

Q2: Is the bactericidal activity of this compound affected by the bacterial load?

A2: Yes, research has shown that this compound demonstrates inoculum-dependent bactericidal activity. [, ] While it rapidly kills Mtb at low bacterial densities, its efficacy decreases with increasing bacterial load. [] This highlights the potential need for combination therapies or optimized dosing strategies to enhance its effectiveness against high bacterial burdens.

Q3: Are there any potential advantages to using this compound in combination with other anti-tuberculosis drugs?

A3: Combining this compound with other anti-tubercular agents, such as isoniazid (which inhibits mycolate synthesis), has demonstrated synergistic effects. [, ] This combination not only enhances the killing rate of Mtb but also helps prevent the emergence of drug-resistant mutants, even at higher bacterial loads. []

Q4: What are the key structural features of this compound that contribute to its anti-tubercular activity?

A5: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to the indole ring and the carboxamide group can significantly influence the compound's activity against Mtb. [, ] Further investigation into the SAR of this compound and its analogs is crucial for optimizing its potency and developing next-generation MmpL3 inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)

![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)

![3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1473293.png)

![{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473297.png)

![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)

![{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473306.png)